

# A Comparative Clinical Landscape of ERK1/2 Inhibitors: Tizaterkib in Focus

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

In the rapidly evolving landscape of targeted oncology, inhibitors of the extracellular signal-regulated kinases 1 and 2 (ERK1/2) are emerging as a promising therapeutic strategy for tumors harboring mutations in the RAS/RAF/MEK/ERK signaling cascade. This guide provides a comparative overview of **Tizaterkib** (ATG-017/AZD0364) and other notable ERK1/2 inhibitors currently in clinical development, with a focus on available clinical trial data, experimental protocols, and mechanism of action.

### The Role of ERK1/2 in Oncology

The RAS/RAF/MEK/ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Hyperactivation of this pathway, often driven by mutations in genes such as BRAF and RAS, is a key oncogenic driver in a multitude of cancers. As the final kinases in this cascade, ERK1 and ERK2 represent a critical node for therapeutic intervention, offering a potential strategy to overcome both primary and acquired resistance to upstream inhibitors (e.g., BRAF and MEK inhibitors).

# Tizaterkib (ATG-017/AZD0364): A Novel ERK1/2 Inhibitor



**Tizaterkib** is an orally bioavailable, selective inhibitor of ERK1 and ERK2. By binding to and inhibiting the activity of these kinases, **Tizaterkib** prevents the phosphorylation of downstream substrates, thereby blocking the pro-proliferative and pro-survival signals of the MAPK pathway.

A first-in-human, open-label, Phase 1 dose-escalation study (ERASER, NCT04305249) evaluated the safety, pharmacokinetics, and preliminary efficacy of **Tizaterkib** in patients with refractory advanced solid tumors harboring activating alterations in the RAS-MAPK pathway. The trial established a maximum tolerated dose (MTD) and provided initial insights into the safety and anti-tumor activity of this agent. While the trial was terminated due to a reprioritization of the developer's pipeline, the data presented at the 2024 American Society of Clinical Oncology (ASCO) Annual Meeting offers valuable information for the field.

# Comparative Analysis of ERK1/2 Inhibitors in Clinical Trials

To provide a clear comparison, this guide summarizes the available Phase 1 clinical trial data for **Tizaterkib** and other prominent ERK1/2 inhibitors: Ulixertinib (BVD-523), LY3214996, ASTX029, and Ravoxertinib (GDC-0994).

## Table 1: Comparison of Phase 1 Efficacy Data for Select ERK1/2 Inhibitors



| Inhibitor                | Trial<br>Identifier | Patient<br>Population                                 | Number of<br>Patients<br>(Efficacy<br>Evaluable) | Overall<br>Response<br>Rate<br>(ORR)    | Disease Control Rate (DCR) (CR+PR+ SD)  | Key<br>Tumor<br>Types with<br>Response<br>s                                |
|--------------------------|---------------------|-------------------------------------------------------|--------------------------------------------------|-----------------------------------------|-----------------------------------------|----------------------------------------------------------------------------|
| Tizaterkib<br>(ATG-017)  | NCT04305<br>249     | Advanced solid tumors with RAS-MAPK alterations       | 21                                               | 4.8% (1<br>PR)[1]                       | 42.8% (1<br>PR + 8 SD)<br>[1]           | Mesonephr<br>ic-like<br>ovarian<br>adenocarci<br>noma<br>(KRAS<br>G12V)[1] |
| Ulixertinib<br>(BVD-523) | NCT01781<br>429     | Advanced<br>solid<br>tumors with<br>MAPK<br>mutations | 81 (in dose<br>expansion)                        | 14% (11<br>PR)                          | Not<br>Reported                         | NRAS- mutant, BRAF V600- mutant, and non- V600 BRAF- mutant solid tumors   |
| LY3214996                | NCT02857<br>270     | Advanced<br>cancer                                    | 51                                               | Tumor<br>regression<br>in 7<br>patients | Stable disease > 4 months in 4 patients | BRAF-<br>mutant and<br>non-BRAF<br>mutant<br>cancers                       |
| ASTX029                  | NCT03520<br>075     | Relapsed/r<br>efractory<br>solid<br>tumors            | 76                                               | 4 PRs                                   | Not<br>Reported                         | KRAS-<br>mutant<br>NSCLC,<br>KRAS-<br>mutant                               |



|                                 |                 |                       |    |                 |                 | pancreatic<br>cancer |
|---------------------------------|-----------------|-----------------------|----|-----------------|-----------------|----------------------|
| Ravoxertini<br>b (GDC-<br>0994) | NCT01875<br>705 | Advanced solid tumors | 47 | Not<br>Reported | Not<br>Reported | Not<br>Reported      |

CR: Complete Response; PR: Partial Response; SD: Stable Disease; NSCLC: Non-Small Cell Lung Cancer.

## Table 2: Comparison of Phase 1 Safety Profiles for Select ERK1/2 Inhibitors



| Inhibitor               | Recommended<br>Phase 2 Dose<br>(RP2D) / MTD | Common Treatment-<br>Related Adverse<br>Events (TRAEs)                                       | Dose-Limiting<br>Toxicities (DLTs)                                                                                                 |
|-------------------------|---------------------------------------------|----------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------|
| Tizaterkib (ATG-017)    | 20mg BID (MTD)[1]                           | Gastrointestinal, skin,<br>and ocular adverse<br>events[2]                                   | Grade 3 diarrhea,<br>grade 3 retinopathy,<br>grade 3 acneiform<br>dermatitis, grade 2<br>blurred vision (at<br>doses >20mg BID)[1] |
| Ulixertinib (BVD-523)   | 600mg BID (RP2D)                            | Diarrhea (48%),<br>fatigue (42%), nausea<br>(41%), dermatitis<br>acneiform (31%)             | Not specified in provided results                                                                                                  |
| LY3214996               | Not specified in provided results           | Nausea, vomiting,<br>diarrhea, dermatitis<br>acneiform, fatigue,<br>pruritus, blurred vision | Grade 3 cough and fatigue, G3 dehydration, increased creatinine, G3 increased CPK, G3 rash > 7 days, renal failure                 |
| ASTX029                 | 200mg daily (RDE)                           | Ocular AEs, nausea,<br>diarrhea, fatigue, rash                                               | Grade 2 central<br>serous retinopathy,<br>grade 3<br>maculopapular rash                                                            |
| Ravoxertinib (GDC-0994) | Not specified in provided results           | Not specified in provided results                                                            | Not specified in provided results                                                                                                  |

BID: Twice daily; MTD: Maximum Tolerated Dose; RP2D: Recommended Phase 2 Dose; RDE: Recommended Dose for Expansion; AEs: Adverse Events.

# Experimental Protocols: A Look at Phase 1 Trial Designs



The clinical development of these ERK1/2 inhibitors typically follows a standard Phase 1 dose-escalation design to determine safety, tolerability, and the MTD or RP2D.

## Tizaterkib (ERASER Trial - NCT04305249) Monotherapy Dose Escalation:

- Objective: To evaluate the safety, pharmacokinetics, and MTD of **Tizaterkib** in patients with refractory advanced solid tumors.
- Design: A 3+3 dose-escalation design was employed. Patients with solid tumors harboring activating alterations in the RAS-MAPK pathway were enrolled in sequential cohorts at increasing doses of Tizaterkib.
- Methodology: Tizaterkib was administered orally on a continuous dosing schedule. Safety
  was assessed by monitoring for treatment-emergent adverse events (TEAEs) and DLTs.
  Efficacy was evaluated based on Response Evaluation Criteria in Solid Tumors (RECIST)
  v1.1. Pharmacokinetic parameters were also assessed.[1]



Click to download full resolution via product page

**Caption:** Generalized Phase 1 Dose-Escalation Workflow for ERK1/2 Inhibitors.

### **Signaling Pathway Inhibition**



All the compared inhibitors target the terminal kinases in the MAPK pathway, ERK1 and ERK2. The intended mechanism is to block the phosphorylation of numerous downstream substrates that are involved in cell cycle progression and survival.





Click to download full resolution via product page

Caption: Simplified MAPK Signaling Pathway and the Target of ERK1/2 Inhibitors.

#### **Discussion and Future Directions**

The clinical data gathered to date for **Tizaterkib** and other ERK1/2 inhibitors demonstrates a consistent safety profile characterized by manageable gastrointestinal, dermatological, and ocular toxicities. This class of agents has shown preliminary signs of anti-tumor activity in heavily pre-treated patient populations with diverse tumor types harboring MAPK pathway alterations.

The partial response observed with **Tizaterkib** in a patient with a KRAS G12V mutation is encouraging, as KRAS-mutant cancers have historically been challenging to treat. While the overall response rate for **Tizaterkib** in this small Phase 1 study was modest, the achievement of stable disease in over a third of patients suggests a potential for disease control.

Direct cross-trial comparisons are inherently limited by differences in patient populations, study designs, and the small sample sizes of these early-phase trials. However, the collective data suggests that ERK1/2 inhibition is a valid therapeutic strategy. Future research will likely focus on identifying predictive biomarkers to select patients most likely to benefit from these therapies and exploring rational combination strategies to enhance efficacy and overcome resistance. The ongoing investigation of **Tizaterkib** in combination with the immune checkpoint inhibitor nivolumab is a prime example of such a strategy, aiming to leverage potential synergies between MAPK pathway inhibition and immunotherapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Antengene To Present One Oral and Four Abstracts at ASCO 2024 [prnewswire.com]



 To cite this document: BenchChem. [A Comparative Clinical Landscape of ERK1/2 Inhibitors: Tizaterkib in Focus]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605742#tizaterkib-versus-other-erk1-2-inhibitors-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com